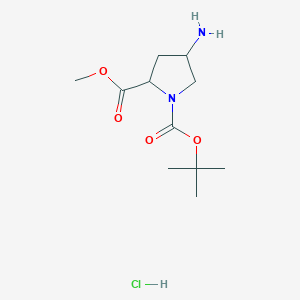
2-Chloro-6-methoxypyridine-3-carboxamide
Descripción general
Descripción
2-Chloro-6-methoxypyridine-3-carboxamide is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.6 and is typically in solid form .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methoxypyridine-3-carboxamide consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a chlorine atom at the 2nd position, a methoxy group (-OCH3) at the 6th position, and a carboxamide group (-CONH2) at the 3rd position .Physical And Chemical Properties Analysis
2-Chloro-6-methoxypyridine-3-carboxamide is a solid compound with a melting point of 173 - 175°C .Aplicaciones Científicas De Investigación
Radioligand Synthesis for Imaging
The synthesis of MK-1064, a derivative of 2-Chloro-6-methoxypyridine-3-carboxamide, has been explored for its application as a PET radioligand for imaging of orexin-2 receptor. This compound was synthesized from related chemicals with considerable yield and showed potential for medical imaging applications (Gao, Wang, & Zheng, 2016).
DNA Base Recognition Studies
Research involving 2-Chloro-6-methoxypyridine-3-carboxamide derivatives has been conducted to understand hydrogen bonding in DNA base recognition. These studies have utilized derivatives of the compound to investigate interactions with nucleic acids, revealing insights into the molecular interactions critical for DNA binding and recognition (Gaugain et al., 1981).
Chemical Synthesis and Reactivity
Investigations into the lithiation pathways of 2-Chloro-6-methoxypyridine with lithium dialkylamides have been conducted. These studies provide insights into the reactivity and chemical behavior of the compound, particularly in relation to its lithiation, which is a key step in various chemical synthesis processes (Gros, Choppin, & Fort, 2003).
Synthesis of Novel Compounds
Research has also been conducted on the efficient synthesis of related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, which has applications in the development of potent dopamine and serotonin receptors antagonists. This highlights the role of 2-Chloro-6-methoxypyridine-3-carboxamide derivatives in synthesizing novel compounds with potential therapeutic applications (Hirokawa, Horikawa, & Kato, 2000).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-6-methoxypyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-5-3-2-4(7(9)11)6(8)10-5/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLDSFCRSIKWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxypyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1394536.png)
![1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1394537.png)
![1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-amine](/img/structure/B1394538.png)





